N,N,1-Trimethyl-3-sulfamoyl-1H-pyrazole-5-carboxamide
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Overview
Description
N,N,1-Trimethyl-3-sulfamoyl-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole family, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a pyrazole ring, a sulfamoyl group, and a carboxamide group, making it a versatile scaffold for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,1-Trimethyl-3-sulfamoyl-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursorsThe reaction conditions often involve mild temperatures and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N,N,1-Trimethyl-3-sulfamoyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted pyrazole derivatives .
Scientific Research Applications
N,N,1-Trimethyl-3-sulfamoyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and antiproliferative effects
Medicine: It is investigated for its potential use as an anticancer agent and in the treatment of various diseases
Industry: The compound is used in the development of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of N,N,1-Trimethyl-3-sulfamoyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The sulfamoyl group can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes. The pyrazole ring can interact with various receptors and enzymes, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-5-carboxamide derivatives: These compounds share the pyrazole ring and carboxamide group but may lack the sulfamoyl group.
Pyrazole-sulfonamide derivatives: These compounds contain the pyrazole ring and a sulfonamide group, similar to the sulfamoyl group in the target compound.
Uniqueness
N,N,1-Trimethyl-3-sulfamoyl-1H-pyrazole-5-carboxamide is unique due to the presence of both the sulfamoyl and carboxamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable scaffold for the development of new therapeutic agents and agrochemicals .
Properties
Molecular Formula |
C7H12N4O3S |
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Molecular Weight |
232.26 g/mol |
IUPAC Name |
N,N,2-trimethyl-5-sulfamoylpyrazole-3-carboxamide |
InChI |
InChI=1S/C7H12N4O3S/c1-10(2)7(12)5-4-6(9-11(5)3)15(8,13)14/h4H,1-3H3,(H2,8,13,14) |
InChI Key |
CSOFODJZFCSLLW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)S(=O)(=O)N)C(=O)N(C)C |
Origin of Product |
United States |
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